Carbutamide

Descripción general

Descripción

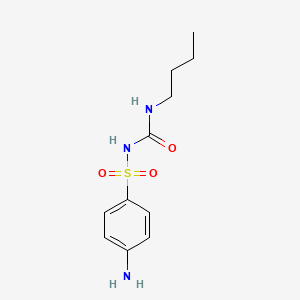

Carbutamide is a first-generation anti-diabetic drug belonging to the sulfonylurea class. It was developed by Servier and patented in 1953, with approval for medical use granted in 1956 . This compound is primarily used to manage blood glucose levels in patients with diabetes mellitus by stimulating insulin release from pancreatic beta cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbutamide can be synthesized through the reaction of 4-aminobenzenesulfonamide with butyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and stability assessments .

Análisis De Reacciones Químicas

Types of Reactions

Carbutamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonylurea derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonylurea derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Historical Context

Carbutamide was one of the first oral antidiabetic agents developed in the 1950s. Its discovery was rooted in earlier research on sulfonamide derivatives, which demonstrated hypoglycemic effects. The compound was synthesized and clinically tested, leading to its use in managing diabetes, particularly in patients who did not respond adequately to other treatments like tolbutamide .

Pharmacological Mechanism

This compound functions by stimulating insulin secretion from pancreatic beta cells. It enhances the sensitivity of peripheral tissues to insulin, thereby facilitating glucose uptake and lowering blood sugar levels. Its mechanism is similar to that of other sulfonylureas but with a distinct chemical structure that influences its efficacy and side effects .

Clinical Applications

-

Diabetes Management :

- This compound is primarily used for treating type 2 diabetes mellitus. Studies have shown that it can effectively lower blood glucose levels in patients who are inadequately controlled with diet alone or other medications .

- In a clinical study involving 31 diabetic patients, this compound was found to reduce hyperglycemia effectively and decrease insulin requirements in some cases. However, it was less effective in young patients with unstable diabetes .

-

Comparison with Other Antidiabetics :

- Research indicates that this compound may be more effective than tolbutamide in controlling diabetes with severe metabolic disturbances. In long-term observations, a significant percentage of patients previously treated with tolbutamide required a switch to this compound for better glucose control .

- Side Effects :

Case Study 1: Efficacy in Older Adults

A longitudinal study observed older adults with type 2 diabetes who switched from tolbutamide to this compound due to inadequate glycemic control. The results showed improved blood sugar levels and reduced complications related to diabetes management over a six-year period .

Case Study 2: Long-term Safety Profile

In a cohort study involving over 9,000 diabetic patients treated with various oral hypoglycemic agents, this compound was noted for its long-term safety profile. The study highlighted minimal adverse effects on blood counts and no significant increase in mortality rates associated with myocardial infarction or renal failure compared to the general population .

Comparative Data Table

| Parameter | This compound | Tolbutamide |

|---|---|---|

| Efficacy in Glycemic Control | More effective in severe cases | Less effective |

| Common Side Effects | Allergic reactions (3.6%) | Allergic reactions (0.8%) |

| Patient Population | Older adults preferred | General population |

| Long-term Safety | Minimal adverse effects | Similar safety profile |

Mecanismo De Acción

Carbutamide exerts its effects by inhibiting ATP-sensitive potassium channels on the pancreatic beta cell membrane. This inhibition leads to membrane depolarization, calcium influx, and subsequent release of insulin-containing granules by exocytosis . The molecular targets involved include the sulfonylurea receptor 1 and the inward rectifier potassium channel Kir6.2 .

Comparación Con Compuestos Similares

Carbutamide is compared with other sulfonylurea compounds such as tolbutamide, chlorpropamide, and acetohexamide:

Tolbutamide: Similar mechanism of action but requires higher doses for efficacy.

Chlorpropamide: More potent than this compound, with a longer duration of action.

Acetohexamide: Nearly twice as effective as tolbutamide due to structural modifications

This compound is unique in its balance of efficacy and safety, making it a valuable first-generation sulfonylurea for diabetes management.

Actividad Biológica

Carbutamide is a first-generation sulfonylurea compound primarily used for the management of type 2 diabetes mellitus. Its biological activity is characterized by its ability to stimulate insulin secretion from the pancreatic beta cells, thereby lowering blood glucose levels. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

Chemical and Pharmacological Properties

- Chemical Structure : this compound is chemically classified as CHNOS, with a molecular weight of approximately 271.34 g/mol .

- Mechanism of Action : this compound enhances insulin secretion from pancreatic beta cells in response to glucose. It is believed to work by closing ATP-sensitive potassium channels on the cell membrane, leading to depolarization and subsequent calcium influx that stimulates insulin release .

Pharmacokinetics

This compound is characterized by rapid absorption and slow excretion. In a study involving healthy adult men, it was found that this compound's serum concentration varied significantly between different formulations, indicating the importance of consistent dosing for therapeutic efficacy . The drug typically maintains effective plasma concentrations when administered at maintenance doses of around 1 gram per day .

Case Studies and Observations

-

Long-term Observations :

A six-year study involving 9,214 diabetic patients demonstrated that this compound was more effective than tolbutamide in managing diabetes with severe metabolic disturbances. Patients who could not achieve control with tolbutamide were switched to this compound, resulting in improved glycemic control in 15% of cases . -

Comparative Effectiveness :

In clinical trials comparing this compound with other oral hypoglycemic agents, it was noted that this compound effectively reduced hyperglycemia in many patients with mild to moderately severe diabetes. However, it was less effective in young patients with unstable diabetes or during acute diabetic emergencies .

Side Effects and Safety Profile

The safety profile of this compound includes several side effects, most notably allergic skin reactions occurring in approximately 3.6% of treated cases compared to 0.8% for tolbutamide . Other reported side effects include gastrointestinal disturbances and transient hypoglycemia. Despite these adverse effects, the overall mortality rates related to myocardial infarction or renal failure were not significantly affected by the use of sulfonylureas like this compound .

Comparative Table of Hypoglycemic Agents

| Agent | Efficacy | Common Side Effects | Notes |

|---|---|---|---|

| This compound | Effective for moderate diabetes | Allergic reactions (3.6%) | More effective than tolbutamide in severe cases |

| Tolbutamide | Effective but less so than this compound | Allergic reactions (0.8%) | Commonly used but less preferred now |

| Sitagliptin | Effective with weight loss benefits | Low incidence of hypoglycemia | Newer agent with different mechanism |

Propiedades

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022741 | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... SULFONYLUREAS CAUSE DEGRANULATION OF THE BETA CELLS, A PHENOMENON ASSOCIATED WITH INCR RATE OF SECRETION OF INSULIN. ...THEY ARE EFFECTIVE IN INSULIN-INDEPENDENT DIABETIC PATIENTS IN WHOM THE PANCREAS RETAINS THE CAPACITY TO SECRETE INSULIN. /SULFONYLUREAS/ | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

339-43-5 | |

| Record name | Carbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbutamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3K8P4869P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144-145 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Carbutamide?

A1: While the exact mechanism remains incompletely understood, research suggests this compound exerts its hypoglycemic effect primarily by stimulating the release of insulin from the pancreas. [, , , ] This action is ineffective in individuals lacking sufficient functional pancreatic tissue, highlighting the essential role of endogenous insulin. [, , ]

Q2: Does this compound affect hepatic glucose production?

A2: Some studies suggest this compound may also impact hepatic glucose metabolism, potentially by inhibiting hepatic glucose-6-phosphatase activity, though the evidence is contradictory. [, , ] Further research is needed to clarify the extent and mechanisms of these effects.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H18N2O3S, and its molecular weight is 270.35 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: Spectroscopic studies, particularly those employing spin trapping techniques, have been conducted to investigate the photodecomposition products of this compound. [] These studies provide insights into potential free radical formation upon light exposure, relevant to its phototoxic and photoallergic effects.

Q5: How does the structure of this compound contribute to its hypoglycemic activity?

A5: The sulfonylurea moiety in this compound is crucial for its hypoglycemic activity. Specifically, the presence of the para-amino group on the benzene ring appears to be essential, as its replacement with a methyl group (as in Tolbutamide) results in significantly reduced potency. []

Q6: Does the para-amino group in this compound have any other implications?

A6: The presence of the para-amino group renders this compound structurally similar to other antithyroid compounds, leading to potential antithyroid effects. [] This structural feature differentiates it from Tolbutamide, which lacks this particular side effect.

Q7: How is this compound absorbed and eliminated from the body?

A7: this compound is rapidly absorbed after oral administration, achieving satisfactory therapeutic responses with maintenance doses of around 1 gram per day. [] It is excreted slowly, leading to a relatively long half-life compared to other sulfonylureas like Tolbutamide. []

Q8: Does the acetylation status of this compound influence its effectiveness?

A8: Studies have shown that individuals who primarily excrete this compound in the acetylated form may exhibit a better response to the drug. [] In contrast, those who excrete it mostly in the free form might demonstrate a weaker response.

Q9: What are the main concerns regarding the long-term safety of this compound?

A9: While initially promising, long-term use of this compound revealed several safety concerns. [] The most significant is its potential to cause hematological toxicity, including agranulocytosis, a life-threatening condition. [, ] Additionally, allergic skin reactions and other adverse effects were reported, leading to its eventual withdrawal from the market.

Q10: Why was Tolbutamide favored over this compound despite its lower potency?

A10: Despite requiring higher doses for similar efficacy, Tolbutamide emerged as a preferred alternative due to its significantly better safety profile. [, , ] Unlike this compound, Tolbutamide lacks the para-amino group associated with hematological toxicity and exhibits a lower incidence of other adverse effects.

Q11: What analytical methods were employed to study this compound?

A11: Early studies utilized colorimetric and spectrophotometric methods to quantify this compound levels in biological samples. [] Later, high-performance liquid chromatography (HPLC) emerged as a more sensitive and specific technique for measuring drug concentrations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.